C14H28N2O4S2
Description
Properties
Molecular Formula |
C14H28N2O4S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)16(8-10-22-21-9-7-15)12(18)20-14(4,5)6/h7-10,15H2,1-6H3 |
InChI Key |
GDQAOWSFAQASER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCSSCCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The predominant preparation method for Di-Boc-cystamine involves the Boc-protection of cystamine through reaction with di-tert-butyl dicarbonate (commonly called Boc anhydride). The reaction is typically carried out in the presence of a base such as triethylamine to facilitate the formation of the Boc-protected amine groups.
- Starting material: Cystamine (NH2–CH2–CH2–S–S–CH2–CH2–NH2)
- Protecting agent: Di-tert-butyl dicarbonate (Boc2O)
- Base: Triethylamine or similar organic base
- Solvent: Organic solvents like dichloromethane or acetonitrile
- Conditions: Mild temperature, often room temperature or slightly cooled to control reaction rate and selectivity
The reaction proceeds by nucleophilic attack of the amino groups on the Boc anhydride, forming the carbamate linkage and yielding Di-Boc-cystamine with two Boc groups symmetrically attached to the cystamine scaffold.
Industrial-Scale Production
Industrial synthesis follows the same fundamental chemistry but emphasizes:
- Use of high-purity reagents
- Precise control of reaction parameters (temperature, pH, stoichiometry)
- Purification techniques such as recrystallization or chromatographic methods to ensure high purity and batch consistency
- Scale-up considerations include reactor design and solvent recovery to optimize yield and minimize waste
Reaction Conditions and Variations
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Boc Protection | Cystamine + Boc2O + Triethylamine, RT | Formation of Di-Boc-cystamine |
| Purification | Recrystallization or chromatography | Isolation of pure Di-Boc-cystamine |
| Optional Modifications | Oxidation (e.g., H2O2 or m-CPBA), Reduction (DTT, TCEP), Substitution (NaH, K2CO3) | Functionalization or transformation of disulfide or carbamate groups |
- Oxidation: Mild oxidants like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize sulfur atoms to sulfoxides or sulfones.
- Reduction: Agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) reduce disulfide bonds to thiol groups.
- Substitution: Nucleophilic substitution reactions can modify Boc-protected amines under basic conditions with sodium hydride or potassium carbonate.
Structural Features Relevant to Preparation
Di-Boc-cystamine's structure is symmetrical with a central disulfide bond flanked by ethyl chains each bearing a Boc-protected amino group. This symmetry facilitates uniform Boc protection and predictable reactivity patterns during synthesis and subsequent chemical modifications.
Data Table Summarizing Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | This compound |
| Molecular Weight | 352.5 g/mol |
| Starting Material | Cystamine (NH2–CH2–CH2–S–S–CH2–CH2–NH2) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc2O) |
| Base | Triethylamine or equivalent |
| Solvent | Dichloromethane, acetonitrile, or similar |
| Reaction Temperature | Room temperature to mild cooling |
| Reaction Time | Several hours, typically 2–24 h depending on scale |
| Purification Methods | Recrystallization, column chromatography |
| Optional Post-synthesis Steps | Oxidation, reduction, substitution reactions |
| Industrial Considerations | High reagent purity, controlled environment, scale-up |
Research Findings and Literature Insights
- The Boc-protection strategy for cystamine is well-established and widely used in organic synthesis for protecting amino groups during multi-step syntheses, particularly peptide synthesis.
- Industrial processes emphasize reproducibility and purity, often employing chromatographic purification to remove side products and unreacted starting materials.
- Oxidation and reduction of the disulfide bond in Di-Boc-cystamine allow for further chemical manipulation, enabling its use as a versatile intermediate in synthetic pathways.
- Patents and academic literature describe variations in the synthesis, including continuous-flow photocatalytic methods for related disulfide compounds, highlighting potential for scalable and sustainable production.
- The compound’s symmetrical structure and the presence of two Boc groups make it a valuable reagent for protecting diamines in complex syntheses.
Chemical Reactions Analysis
Types of Reactions: Di-boc-cystamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds.
Reduction: Reduction of di-boc-cystamine can break disulfide bonds, yielding free thiol groups.
Substitution: It can participate in substitution reactions where the Boc protecting groups are removed under acidic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove Boc protecting groups.
Major Products Formed:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Removal of Boc groups yields cystamine.
Scientific Research Applications
Di-boc-cystamine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, particularly for protecting thiol groups during chemical reactions.
Biology: Di-boc-cystamine is employed in the study of redox biology and disulfide bond formation.
Industry: Di-boc-cystamine is used in the production of various biochemical reagents and intermediates
Mechanism of Action
The mechanism of action of di-boc-cystamine involves its ability to protect thiol groups by forming stable disulfide bonds. This protection is crucial during peptide and protein synthesis, preventing unwanted reactions with other functional groups. The Boc protecting groups can be selectively removed under acidic conditions, allowing for controlled release of the thiol groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with the Same Molecular Formula (C₁₄H₂₈N₂O₄S₂)
L-Lysine Thioctate (CAS 20902-53-8)
- Structure : Combines L-lysine and lipoic acid (thioctic acid) moieties .
- Key Differences :
- Physical Properties :
Cystamine (H₂N–CH₂CH₂–S–S–CH₂CH₂–NH₂)
- Molecular Formula : C₄H₁₂N₂S₂
- Key Differences :
- Comparison :
N-Boc-Cysteamine (C₇H₁₅NO₂S)
- Structure : Single Boc-protected cysteamine (–CH₂CH₂–SH).
- Applications : Thiol-reactive reagent for site-specific modifications.
- Comparison :
CYP1A2 Inhibitor (CAS 137281-08-4)
- Molecular Formula : C₁₁H₁₄N₄O₂
- Applications : Inhibits cytochrome P450 enzymes, unrelated to cross-linking .
- Key Differences :
5-Bromoindole-2-carboxylic Acid Derivatives
- Example: Methyl 2-aminothiazole-5-carboxylate (C₅H₆N₂O₂S)
- Applications : Intermediate in drug synthesis, contrasting with Di-Boc-cystamine’s role in bioconjugation .
Biological Activity
C14H28N2O4S2, known as Di-Boc-cystamine, is a compound of significant interest in biological research due to its potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, supported by case studies and relevant research findings.
Chemical Structure and Properties
Di-Boc-cystamine is characterized by its unique molecular structure, which includes two cystamine units protected by Boc (tert-butyloxycarbonyl) groups. This structure enables various interactions with biological systems, making it a versatile building block for peptide synthesis and other applications.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to Di-Boc-cystamine exhibit antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development.
- Antioxidant Properties : Research has shown that certain derivatives of cystamine possess antioxidant activities. These properties can protect cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
- Cellular Mechanisms : Di-Boc-cystamine may influence cellular pathways involved in apoptosis and cell proliferation. Understanding these mechanisms is crucial for its potential therapeutic applications.
1. Antimicrobial Efficacy
A study evaluating the antimicrobial activity of related compounds found that derivatives of cystamine exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 25 to 50 µg/mL for various strains, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Di-Boc-cystamine | 25-50 | Vibrio cholerae |
| Related Flavonoids | 25 | Enterococcus faecalis |
2. Antioxidant Activity
In vitro assays demonstrated that compounds derived from cystamine possess antioxidant capabilities. These studies employed various methodologies to assess the capacity of these compounds to scavenge free radicals, contributing to their potential use in therapeutic contexts .
| Compound | Assay Type | Result |
|---|---|---|
| Di-Boc-cystamine | DPPH Scavenging | High antioxidant activity |
| Cystamine Derivative | ABTS Assay | Moderate antioxidant activity |
3. Cellular Studies
Research involving cell lines has indicated that Di-Boc-cystamine may modulate apoptosis-related pathways. These findings suggest that the compound could play a role in cancer therapeutics by promoting programmed cell death in malignant cells .
Q & A
Basic: What experimental methods are recommended to determine the molecular structure and functional groups of C₁₄H₂₈N₂O₄S₂?
Methodological Answer:
- Spectroscopic Techniques : Use NMR spectroscopy (¹H, ¹³C, 2D-COSY) to identify proton/carbon environments and sulfur/oxygen groups . FT-IR can confirm functional groups (e.g., sulfonyl or amide bonds) via characteristic absorption bands.
- Crystallography : X-ray diffraction (XRD) resolves 3D molecular geometry and bond angles, critical for validating stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Computational Validation : Compare experimental data with DFT (Density Functional Theory)-predicted spectra to resolve ambiguities .
Basic: How should researchers design experiments to optimize the synthesis of C₁₄H₂₈N₂O₄S₂?
Methodological Answer:
- Parameter Screening : Systematically vary solvents, catalysts, and reaction temperatures using Design of Experiments (DoE) to identify optimal conditions .
- Kinetic Profiling : Monitor reaction progress via TLC or HPLC to determine rate-limiting steps and intermediates .
- Reproducibility Checks : Replicate reactions under identical conditions to assess yield consistency and identify stochastic variables (e.g., moisture sensitivity) .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational models for C₁₄H₂₈N₂O₄S₂?
Methodological Answer:
- Error Source Analysis : Verify instrument calibration (e.g., NMR shimming, XRD alignment) and purity of the compound .
- Multi-Technique Cross-Validation : Combine Raman spectroscopy, solid-state NMR, and neutron diffraction to resolve discrepancies in vibrational modes or crystal packing .
- Model Refinement : Adjust computational parameters (e.g., basis sets, solvation models) to better align with empirical data. Validate using benchmark datasets .
Advanced: What strategies are effective for analyzing conflicting literature reports on the reactivity of C₁₄H₂₈N₂O₄S₂?
Methodological Answer:
- Critical Appraisal Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases (e.g., uncontrolled variables in reaction setups) .
- Meta-Analysis : Aggregate data from primary sources (avoiding secondary summaries) to identify trends or outliers. Use statistical tools like Cochrane’s Q-test to assess heterogeneity .
- Contradiction Mapping : Tabulate conflicting results (Table 1) and isolate variables (e.g., solvent polarity, temperature) causing divergence .
Table 1 : Example Contradiction Analysis Table
| Study | Solvent | Temp (°C) | Yield (%) | Proposed Mechanism | Likely Bias |
|---|---|---|---|---|---|
| A | DMF | 80 | 62 | SN2 | Impure reagent |
| B | THF | 60 | 38 | Radical | Oxygen contamination |
Basic: How to conduct a rigorous literature review on C₁₄H₂₈N₂O₄S₂’s biological or catalytic applications?
Methodological Answer:
- Database Selection : Use SciFinder , Reaxys , or PubMed with Boolean operators (e.g., "C14H28N2O4S2 AND catalysis NOT industrial") to filter academic studies .
- Citation Chaining : Track references from high-impact papers (e.g., J. Med. Chem.) to identify foundational work .
- Gap Identification : Map existing studies using a SWOT matrix (Strengths, Weaknesses, Opportunities, Threats) to highlight understudied areas (e.g., enantioselective synthesis) .
Advanced: What methodologies ensure reproducibility in synthesizing and characterizing C₁₄H₂₈N₂O₄S₂?
Methodological Answer:
- Protocol Standardization : Document exact molar ratios, solvent grades, and equipment models (e.g., "HPLC-grade acetonitrile, Agilent 1260 Infinity II") .
- Raw Data Archiving : Share NMR FID files, XRD cif files, and chromatograms in supplementary materials for peer validation .
- Collaborative Validation : Partner with independent labs to replicate key findings, addressing equipment- or operator-specific biases .
Advanced: How to design a multi-step synthesis project for C₁₄H₂₈N₂O₄S₂ derivatives with novel properties?
Methodological Answer:
- Retrosynthetic Planning : Break down the target molecule into synthons using tools like Synthia or CAS Retrosynthesis Module .
- Intermediate Characterization : Validate each step via LC-MS and in situ IR to detect side products early .
- Risk Mitigation : Pre-screen reaction conditions using microfluidic or high-throughput robotic platforms .
Basic: What ethical and reporting standards apply when publishing data on C₁₄H₂₈N₂O₄S₂?
Methodological Answer:
- Data Transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
- Authorship Criteria : Adhere to ICMJE guidelines to define contributor roles and avoid ghostwriting .
- Conflict Disclosure : Declare funding sources and patent filings related to the compound .
Advanced: How to evaluate the long-term stability of C₁₄H₂₈N₂O₄S₂ under varying environmental conditions?
Methodological Answer:
- Accelerated Aging Studies : Expose samples to controlled humidity/temperature cycles (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC .
- Mechanistic Insights : Use Arrhenius modeling to predict shelf life and identify degradation pathways (e.g., hydrolysis, oxidation) .
- Stabilizer Screening : Test antioxidants (e.g., BHT) or inert atmospheres (N₂ purge) to enhance stability .
Advanced: How can interdisciplinary approaches enhance research on C₁₄H₂₈N₂O₄S₂?
Methodological Answer:
- Convergent Techniques : Combine synthetic chemistry with biophysical assays (e.g., SPR for binding affinity) or materials science (e.g., SEM for morphology) .
- Cross-Disciplinary Teams : Engage computational chemists for QSAR modeling and toxicologists for safety profiling .
- Funding Alignment : Target grants emphasizing convergence science (e.g., NSF-EFRI) to support collaborative infrastructure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
